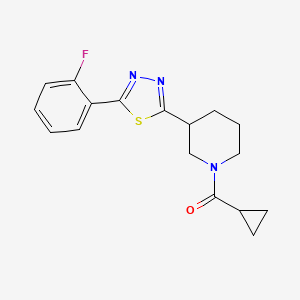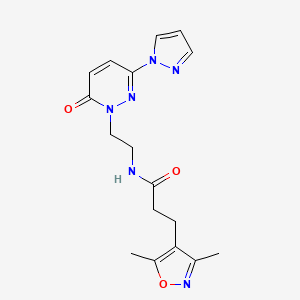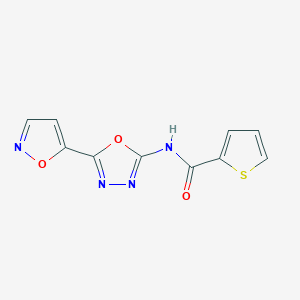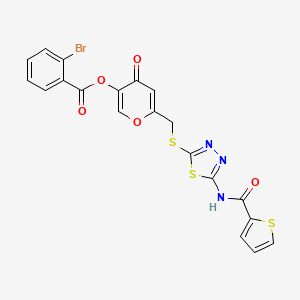
Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the thiadiazole ring could be formed through a condensation reaction. The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopropyl group and piperidine ring would add steric bulk, while the thiadiazole ring and fluorophenyl group would contribute to the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the thiadiazole ring might undergo reactions at the sulfur and nitrogen atoms, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Antitubercular Activities
Research has demonstrated the synthesis of various cyclopropyl methanones and their derivatives for evaluating antitubercular activity. Compounds synthesized by reacting different benzyl alcohols with 4-chloro-4'-fluorobutyrophenone have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among these compounds, specific derivatives exhibited minimum inhibitory concentration (MIC) values indicating strong antitubercular potential. One derivative, in particular, demonstrated 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multi-drug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates of M. tuberculosis (Bisht et al., 2010). Another study highlighted the efficient synthesis of phenyl cyclopropyl methanones with significant anti-tubercular activities against M. tuberculosis H37Rv, displaying MICs ranging from 25 to 3.125 microg/mL. The most active compounds also showed potential against MDR strains (Dwivedi et al., 2005).
Anticancer and Antileukemic Activities
Several studies have synthesized and evaluated the anticancer and antileukemic activities of novel cyclopropyl piperidine derivatives. Compounds within this category have shown to inhibit the growth of human leukemia cells at low concentrations, indicating potent antiproliferative activity. The findings suggest that specific derivatives, particularly those with nitro and fluoro substitution on the phenyl ring, could induce apoptosis in leukemia cells, offering a promising direction for anticancer drug development (Vinaya et al., 2011).
Neuropharmacological Activities
Cyclopropyl piperidine derivatives have also been explored for their neuropharmacological potential. For instance, compounds exhibiting 5-HT(1A) receptor agonist activity have been synthesized, with some showing potent analgesic effects in models of chronic nociceptive and neuropathic pain. These findings underscore the therapeutic potential of such compounds in treating pain and possibly other neurological conditions (Deseure et al., 2002).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of cyclopropyl piperidine derivatives have been investigated, revealing that certain synthesized compounds exhibit variable and modest activity against bacterial and fungal strains. These findings suggest the relevance of structural modification and optimization to enhance the antimicrobial efficacy of these compounds (Patel et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopropyl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-14-6-2-1-5-13(14)16-20-19-15(23-16)12-4-3-9-21(10-12)17(22)11-7-8-11/h1-2,5-6,11-12H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSRDMVRCCSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)
![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)
![4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2829379.png)
![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2829389.png)
![6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2829390.png)


